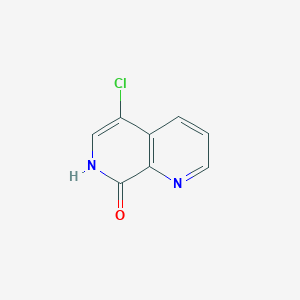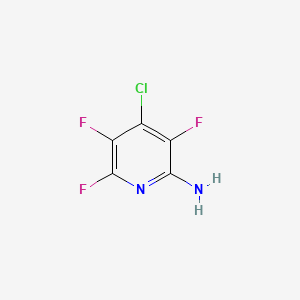![molecular formula C9H11N3 B1601329 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine CAS No. 28419-74-1](/img/structure/B1601329.png)
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Overview
Description
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C9H11N3 . It is also known as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride . The compound is stored at room temperature under an inert atmosphere .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes this compound, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The synthesis involves the design of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 197.67 .Scientific Research Applications
DNA Binding and Nuclease Activity
Studies on Cu(II) complexes with tridentate ligands, including variations similar to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, have shown that these complexes exhibit significant DNA binding propensity and nuclease activity. These interactions indicate potential applications in understanding DNA-protein interactions and developing therapeutic agents targeting DNA (Kumar et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using ligands related to this compound, have shown corrosion inhibition properties on mild steel. This suggests the potential of such complexes in materials science, specifically in protecting metal surfaces from corrosion (Das et al., 2017).
Conductive Polymer Material Research
The compound's structural relatives have been evaluated for their self-doping conductive properties in various oxidized states, highlighting its utility in the development of conductive polymer materials. This research can pave the way for advancements in electronic and photonic devices (Wang et al., 1995).
Catalysis in Organic Synthesis
The use of (imino)pyridine palladium(II) complexes, closely related to the chemical structure , as selective ethylene dimerization catalysts represents a significant application in organic synthesis. Such studies are crucial for developing new catalysts that can enhance the efficiency and selectivity of chemical reactions (Nyamato et al., 2015).
Electrooptic Film Fabrication
The compound and its derivatives have been studied for their influence on the covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic film fabrication. This research is fundamental for developing new materials with potential applications in optoelectronics and photonics (Facchetti et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Its molecular weight (19767 g/mol) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry, room temperature environment
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins within the cell
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCHHUMFWCCWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478548 | |
| Record name | 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28419-74-1 | |
| Record name | 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














